molecular formula C19H11BrN4S B14211279 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline CAS No. 832151-34-5

4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline

Cat. No.: B14211279
CAS No.: 832151-34-5
M. Wt: 407.3 g/mol
InChI Key: QQSVCRBBNWNBAB-UHFFFAOYSA-N
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Description

4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is a complex heterocyclic compound that incorporates a quinoline core, a thiazolo[3,2-b][1,2,4]triazole moiety, and a 4-bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the thiazolo[3,2-b][1,2,4]triazole ring system, followed by its attachment to the quinoline core. Key steps may involve cyclization reactions, halogenation, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is unique due to its combination of the quinoline core, thiazolo[3,2-b][1,2,4]triazole moiety, and 4-bromophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

832151-34-5

Molecular Formula

C19H11BrN4S

Molecular Weight

407.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C19H11BrN4S/c20-13-7-5-12(6-8-13)17-11-25-19-22-18(23-24(17)19)15-9-10-21-16-4-2-1-3-14(15)16/h1-11H

InChI Key

QQSVCRBBNWNBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NN4C(=CSC4=N3)C5=CC=C(C=C5)Br

Origin of Product

United States

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